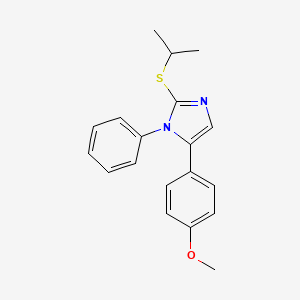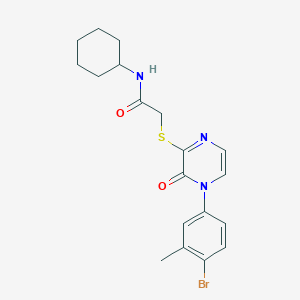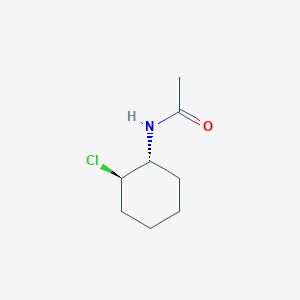
4-Ethyl-5-phenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Ethyl-5-phenylpyrimidin-2-amine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-5-phenylpyrimidin-2-amine” is represented by the InChI code1S/C12H13N3/c1-2-11-10 (8-14-12 (13)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3, (H2,13,14,15) . The molecular weight of the compound is 199.26 .
科学的研究の応用
Chemical Research
“4-Ethyl-5-phenylpyrimidin-2-amine” is a chemical compound with the CAS Number: 1549808-73-2 . It is often used in chemical research due to its unique structure and properties. The compound is typically stored at room temperature and comes in a powder form .
Pharmaceutical Testing
This compound is also used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development. The compound’s unique properties may make it suitable for testing the efficacy and safety of new drugs .
Development of Fluorescent Probes
One of the most notable applications of “4-Ethyl-5-phenylpyrimidin-2-amine” is in the development of fluorescent probes for pH detection in extremely acidic media . A novel cellulose-based ratiometric fluorescent probe was developed by grafting a derivative of this compound onto dialdehyde cellulose . This probe was capable of monitoring extremely acidic conditions with a pKa of 1.57 .
Sensing Acidic pH Conditions
The probe developed using “4-Ethyl-5-phenylpyrimidin-2-amine” displayed high selectivity, good repeatability, prominent stability, and rapid response toward H+ . It could effectively detect pH fluctuations in the strong acidity range of 1.04–2.35 . This makes it useful in various fields where monitoring of acidic conditions is crucial.
Real-world Applications
The probe was successfully applied to determine the pH values of some real vinegar samples . This shows the potential of “4-Ethyl-5-phenylpyrimidin-2-amine” in practical applications, particularly in food quality control and environmental monitoring.
Safety and Hazards
将来の方向性
While specific future directions for “4-Ethyl-5-phenylpyrimidin-2-amine” are not mentioned, research on pyrimidines is ongoing. They are being studied for their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity .
作用機序
Target of Action
The primary target of 4-Ethyl-5-phenylpyrimidin-2-amine is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been identified as an important therapeutic target in conditions like type 2 diabetes mellitus and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, GSK-3, by binding to the active site of the kinase. Key amino acid residues at the active site, such as Ile62, Val70, and Lys85 , play a crucial role in this interaction . The binding of 4-Ethyl-5-phenylpyrimidin-2-amine to GSK-3 inhibits the kinase’s activity, leading to changes in the cellular processes that GSK-3 regulates .
Biochemical Pathways
The inhibition of GSK-3 affects several biochemical pathways. GSK-3 is involved in the regulation of glycogen synthesis, hence its inhibition can impact glucose metabolism . Additionally, GSK-3 plays a role in neuronal function and cell apoptosis, so its inhibition can also influence these processes . .
Result of Action
The molecular and cellular effects of the action of 4-Ethyl-5-phenylpyrimidin-2-amine are primarily related to its inhibitory effect on GSK-3. By inhibiting this kinase, the compound can alter cellular processes such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The specific outcomes of these alterations would depend on the context of the cells and tissues involved.
特性
IUPAC Name |
4-ethyl-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWQNXKYWHOAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-phenylpyrimidin-2-amine | |
CAS RN |
1549808-73-2 |
Source


|
| Record name | 4-ethyl-5-phenylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)

![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)



